![molecular formula C10H19NO2 B6631086 [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol, also known as A-196, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1A (LSD1), which plays a crucial role in the epigenetic regulation of gene expression. The inhibition of LSD1 by A-196 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
LSD1 is a histone demethylase that plays a key role in the epigenetic regulation of gene expression. It removes methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. The inhibition of LSD1 by [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol prevents the demethylation of histones, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. This results in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol has been shown to have potent and selective inhibition of LSD1, with minimal off-target effects. It has been shown to induce differentiation and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. In addition, [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol in lab experiments include its high potency and selectivity for LSD1, as well as its ability to induce differentiation and apoptosis in cancer cells. However, the limitations of using [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for the research and development of [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol. These include the optimization of its pharmacokinetics and bioavailability, the investigation of its effects on other epigenetic targets, and the development of combination therapies with other anticancer agents. In addition, the potential therapeutic applications of [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol in neurodegenerative and inflammatory diseases warrant further investigation.
Synthesis Methods
The synthesis of [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol involves several steps, starting with the reaction of 1-methoxypropan-2-amine with cyclopentanone to form the intermediate cyclopent-2-en-1-ylmethylamine. This intermediate is then converted to the final product [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol through a series of chemical reactions, including oxidation, reduction, and protection of functional groups. The synthesis of [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Scientific Research Applications
The inhibition of LSD1 by [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol has been extensively studied in preclinical models of cancer, showing promising results in the suppression of tumor growth and metastasis. [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol has been shown to induce differentiation and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. In addition to cancer, [(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol has potential therapeutic applications in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, as well as inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(7-13-2)11-10-4-3-9(5-10)6-12/h3-4,8-12H,5-7H2,1-2H3/t8?,9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUKMQOFLXJDX-CBMCFHRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CC(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)N[C@H]1C[C@H](C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)
![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)
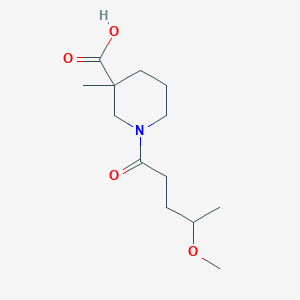
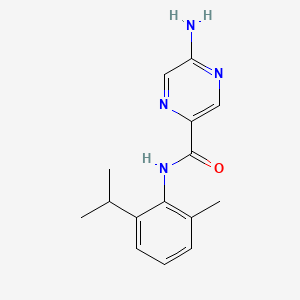
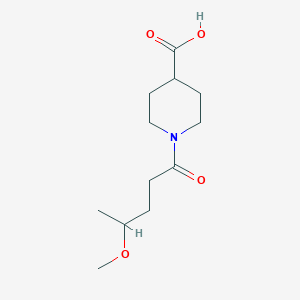
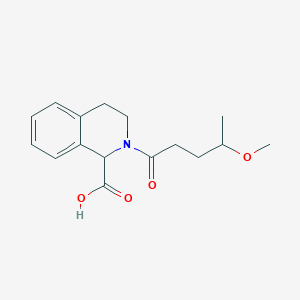
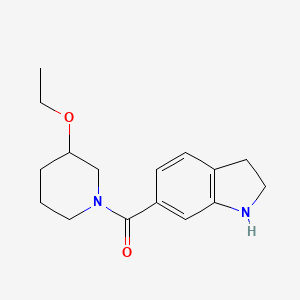
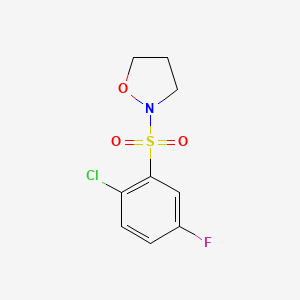
![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)
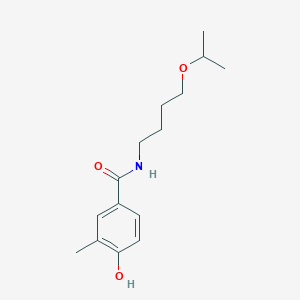
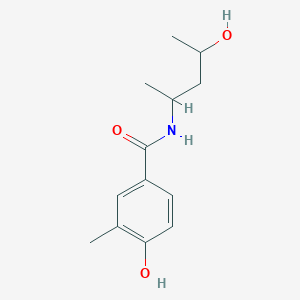
![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)